molecular formula C12H15N3 B3214807 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine CAS No. 1153040-84-6

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B3214807
CAS No.: 1153040-84-6
M. Wt: 201.27 g/mol
InChI Key: QZOVROLTCHDEMG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine (molecular formula: C₁₄H₁₉N₃, molecular weight: 229.32 g/mol) is a substituted pyrazole derivative characterized by a 3-methylphenyl group at the 1-position and methyl groups at the 3- and 5-positions of the pyrazole ring. Key synonyms include 3,5-dimethyl-N-[1-(3-methylphenyl)ethyl]-1H-pyrazol-4-amine and {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine .

Properties

IUPAC Name

3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-5-4-6-11(7-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOVROLTCHDEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=N2)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of hydrazine with 3-methylacetophenone under acidic conditions to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Drug Development

The primary applications of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine are observed in drug synthesis and development. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties. Initial studies suggest that this compound may interact favorably with specific biological targets, warranting further investigation into its pharmacological potential.

Research indicates that pyrazoles can exhibit a wide range of biological activities depending on their substituents. For instance:

  • Anti-inflammatory Activity : Some pyrazoles have been documented to reduce inflammation markers, making them candidates for treating inflammatory diseases.
  • Antibacterial Properties : The compound may possess antibacterial effects, which could be explored further in the context of antibiotic resistance.

Synthetic Methodologies

Several synthetic routes have been reported for producing this compound. These methods allow for varying yields and purities based on specific conditions used during synthesis. Understanding these methodologies is crucial for optimizing production for research and industrial applications.

Interaction Studies

Interaction studies are essential for elucidating the compound's biological effects. These studies typically assess:

  • Binding affinity to target proteins
  • Mechanisms of action
  • Potential side effects and toxicity profiles

Preliminary findings indicate that further comprehensive studies are necessary to confirm these interactions and establish a clearer understanding of the compound's therapeutic potential .

Case Study Insights

  • Anti-inflammatory Agents : A study on related pyrazole compounds demonstrated significant reductions in inflammatory cytokines in vitro, suggesting that modifications similar to those in this compound may yield comparable results.
  • Antibacterial Effects : Research involving structurally related compounds showed promising antibacterial activity against various strains of bacteria, indicating a potential pathway for exploring the efficacy of this compound against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is crucial for the survival of the Leishmania parasite . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to the death of the parasite.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The 3-methylphenyl substituent in the target compound can be replaced with other aromatic or heteroaromatic groups, altering electronic, steric, and lipophilic properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3,5-Dimethyl-1-(4-chlorobenzyl)-1H-pyrazol-4-amine 4-Chlorobenzyl C₁₃H₁₅ClN₃ 248.73 Enhanced lipophilicity; potential antimicrobial activity
3,5-Dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine 3-Trifluoromethylbenzyl C₁₃H₁₄F₃N₃ 269.27 Electron-withdrawing CF₃ group may improve binding affinity
3,5-Dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine 1-Naphthylmethyl C₁₇H₁₇N₃ 263.34 Extended aromatic system for π-π interactions

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) increase polarity and may enhance interactions with charged residues in biological targets .

Modifications on the Pyrazole Core

While the 3,5-dimethyl configuration is conserved in many analogs, other derivatives explore substitutions at the 4-amine position or pyrazole ring:

Compound Name Pyrazole Modification Molecular Formula Molecular Weight (g/mol) Notes Reference
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-amine Tetrahydro-2H-pyran-4-ylmethyl C₁₂H₂₁N₃O 223.31 Improved solubility due to oxygen-containing substituent
3,5-Dimethyl-1-(cyclohexyl)-1H-pyrazol-4-amine Cyclohexyl C₁₁H₁₉N₃ 193.29 Aliphatic substituent increases hydrophobicity
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-amine Isopropyl C₈H₁₅N₃ 153.23 Simplified structure for SAR studies

Key Observations :

  • Oxygen-containing groups (e.g., tetrahydro-2H-pyran) enhance aqueous solubility, critical for bioavailability .
  • Aliphatic chains (e.g., cyclohexyl) may improve membrane permeability in drug candidates .

Structural and Crystallographic Insights

  • Crystal Packing : The 3,5-dimethylpyrazole core facilitates hydrogen-bonding networks, as seen in 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine (C₉H₁₇N₃), where NH···N interactions stabilize the lattice .
  • Software Tools : Programs like SHELXL and Mercury are critical for refining crystal structures and analyzing intermolecular interactions .

Biological Activity

3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine is an organic compound classified within the pyrazole family, known for its diverse biological activities. This compound, with the molecular formula C13H17N3C_{13}H_{17}N_3 and a molecular weight of 215.3 g/mol, features a pyrazole ring substituted at the 1 and 3 positions with methyl groups and at the 4 position with an amine group attached to a 3-methylphenyl group . The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in anti-inflammatory and antimicrobial therapies.

Structural Characteristics

The structural features of this compound significantly influence its biological properties. The presence of methyl groups enhances lipophilicity, which can affect the compound's interaction with biological targets.

Feature Description
Molecular FormulaC₁₃H₁₇N₃
Molecular Weight215.3 g/mol
Structural CharacteristicsPyrazole ring with methyl and amine substitutions

The mechanism of action for this compound is not fully elucidated; however, pyrazoles are known to exhibit various pharmacological activities through interactions with enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of cyclooxygenase enzymes, which are involved in inflammatory processes. The specific interactions depend on the substituents present on the pyrazole ring, influencing its pharmacological effects.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anti-inflammatory Activity : Compounds in the pyrazole family have been reported to possess anti-inflammatory properties. This compound's potential to inhibit cyclooxygenase could contribute to reducing inflammation .
  • Antimicrobial Activity : In vitro studies have shown that related pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against certain bacterial strains .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial efficacy. Derivatives similar to this compound were found to significantly inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .
  • Anti-cancer Potential : Research has indicated that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds induced apoptosis and enhanced caspase activity in treated cells .

Comparative Analysis

In comparison to other similar compounds within the pyrazole family, this compound exhibits unique biological activity profiles due to its specific substitutions.

Compound Biological Activity Unique Features
3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amineAnti-inflammatory, potential anticancerHydrochloride salt form
4-Methyl-1-(3-methylphenyl)-1H-pyrazoleVaries widely; less studiedDifferent core structure

Q & A

Q. What are the key synthetic routes for 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine?

The synthesis typically involves condensation reactions or nucleophilic substitutions. For example, substituted pyrazole derivatives can be synthesized via reactions between hydrazine derivatives and β-keto esters or via copper-catalyzed coupling reactions. A method described in the literature involves reacting 3-methylphenyl-substituted precursors with hydrazine hydrate under reflux in ethanol, followed by purification via column chromatography . Key characterization techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • HRMS for molecular weight validation.
  • Elemental analysis to verify purity (>95%) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure?

SC-XRD analysis involves:

  • Growing high-quality crystals using vapor diffusion or slow evaporation.
  • Data collection with a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
  • Structure solution using direct methods (e.g., SHELXS) and refinement with SHELXL .
  • Validation of anisotropic displacement parameters and hydrogen bonding networks using software like WinGX .
    Example metrics: Bond lengths (C–N: ~1.34 Å) and angles (N–C–N: ~120°) are consistent with pyrazole ring geometry .

Q. What spectroscopic techniques are used for routine characterization?

  • ¹H/¹³C NMR : Peaks at δ 2.2–2.5 ppm (methyl groups) and δ 6.8–7.4 ppm (aromatic protons) confirm substituents .
  • IR spectroscopy : N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) .
  • Melting point analysis : 204–205°C (pure compound) .

Q. How should the compound be stored to ensure stability?

Store in a sealed container under dry conditions at 2–8°C to prevent hydrolysis or oxidation. Stability can be monitored via periodic TGA/DSC analysis to detect decomposition thresholds (>200°C) .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

  • Density Functional Theory (DFT) : Using B3LYP/6-311G(d,p), calculate HOMO-LUMO gaps to assess charge transfer potential. For example, a HOMO-LUMO gap of ~4.5 eV suggests moderate reactivity .
  • Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic sites (e.g., amine groups as electron-rich regions) .
  • Mulliken charges : Quantify charge distribution to guide synthetic modifications (e.g., methyl groups at C3/C5 influence steric effects) .

Q. How are hydrogen bonding patterns analyzed in crystallographic studies?

  • Graph set analysis : Classify interactions (e.g., R₂²(8) motifs for N–H⋯N bonds) .
  • ORTEP visualization : Anisotropic displacement ellipsoids highlight thermal motion and disorder .
  • Intermolecular interactions : Measure distances (e.g., N–H⋯N: ~2.8 Å) and angles to map supramolecular networks .

Q. How can synthetic yields be optimized for scaled-up production?

  • Reaction condition screening : Vary solvents (DMF vs. ethanol), catalysts (CuBr vs. Pd), and temperatures (35–80°C) .
  • Design of Experiments (DoE) : Use statistical models to identify critical factors (e.g., cesium carbonate as a base improves coupling efficiency) .
  • Purification : Optimize gradient elution in HPLC (e.g., 70:30 hexane/ethyl acetate) to isolate high-purity product (>98%) .

Q. How are contradictions in crystallographic data resolved?

  • Multi-program validation : Compare refinement results from SHELXL, Olex2, and CRYSTALS .
  • Twinned data analysis : Use CELL_NOW or TwinRotMat to deconvolute overlapping reflections .
  • DFT validation : Cross-check experimental bond lengths/angles with computational models .

Q. What strategies assess the compound’s potential bioactivity?

  • In vitro assays : Test antibacterial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains .
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays.
  • SAR studies : Modify substituents (e.g., trifluoromethyl groups) to evaluate potency trends .

Q. How is polymorphism investigated in solid-state studies?

  • Polymorph screening : Recrystallize from solvents (e.g., acetonitrile vs. THF) and analyze via PXRD .
  • Thermal analysis : DSC/TGA identify phase transitions (e.g., endothermic peaks at 205°C for Form I vs. 210°C for Form II) .
  • Computational prediction : Use Mercury CSD to simulate packing modes and lattice energies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine

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